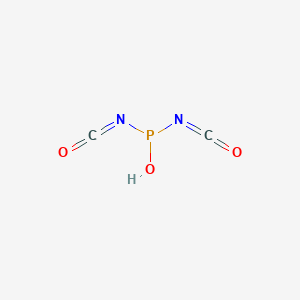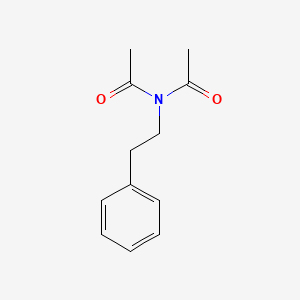
1-Amino-2,6-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,6-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2. It is a pyridinium derivative, which means it is based on the pyridine ring structure but with modifications. This compound is known for its use in various chemical reactions and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,6-dimethylpyridin-1-ium iodide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with iodine and ammonia. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,6-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Amino-2,6-dimethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2,6-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context. The compound can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
1-Aminopyridinium iodide: Similar in structure but lacks the methyl groups at positions 2 and 6.
2-Amino-1-methylpyridinium iodide: Contains a methyl group at position 1 instead of the amino group.
2,6-Dimethylpyridine: Lacks the amino and iodide groups.
Uniqueness
1-Amino-2,6-dimethylpyridin-1-ium iodide is unique due to the presence of both amino and iodide groups on the pyridine ring, along with methyl groups at positions 2 and 6. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.
Properties
CAS No. |
36012-28-9 |
|---|---|
Molecular Formula |
C7H11IN2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2,6-dimethylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-4-3-5-7(2)9(6)8;/h3-5H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UDFUMRLTKOTWJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)

![Cycloocta[def]biphenylene](/img/structure/B14682592.png)

